(E)-3-(3-Chloro-2-methoxyphenyl)acrylonitrile
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Overview
Description
(E)-3-(3-Chloro-2-methoxyphenyl)acrylonitrile is an organic compound characterized by the presence of a chloro and methoxy substituent on a phenyl ring, along with an acrylonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-Chloro-2-methoxyphenyl)acrylonitrile typically involves the reaction of 3-chloro-2-methoxybenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation, which is a common method for forming carbon-carbon double bonds. The reaction conditions usually involve refluxing the reactants in a suitable solvent like ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts may also be adjusted to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-Chloro-2-methoxyphenyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of 3-(3-chloro-2-methoxyphenyl)acrylic acid or corresponding ketones.
Reduction: Formation of 3-(3-chloro-2-methoxyphenyl)propylamine.
Substitution: Formation of derivatives with various functional groups replacing the chloro substituent.
Scientific Research Applications
(E)-3-(3-Chloro-2-methoxyphenyl)acrylonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(3-Chloro-2-methoxyphenyl)acrylonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro and methoxy groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(3-Bromo-2-methoxyphenyl)acrylonitrile: Similar structure with a bromo substituent instead of chloro.
(E)-3-(3-Chloro-2-ethoxyphenyl)acrylonitrile: Similar structure with an ethoxy group instead of methoxy.
(E)-3-(3-Chloro-2-methoxyphenyl)propionitrile: Similar structure but with a propionitrile group instead of acrylonitrile.
Uniqueness
(E)-3-(3-Chloro-2-methoxyphenyl)acrylonitrile is unique due to the specific combination of chloro and methoxy substituents on the phenyl ring, along with the acrylonitrile group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(E)-3-(3-chloro-2-methoxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-10-8(5-3-7-12)4-2-6-9(10)11/h2-6H,1H3/b5-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPQVQQCTBZQBQ-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Cl)C=CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC=C1Cl)/C=C/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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